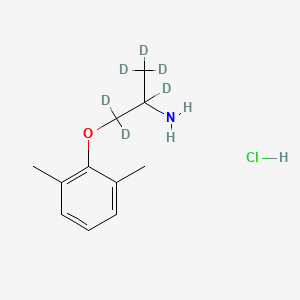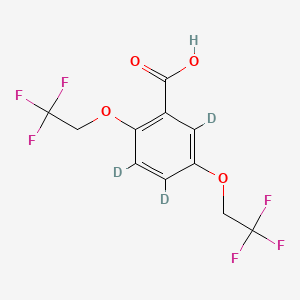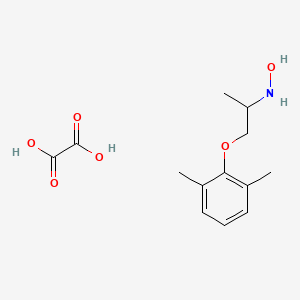![molecular formula C9H18N2O2 B589944 N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide CAS No. 129880-80-4](/img/structure/B589944.png)
N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,2-Propanediylbis(N-methylacetamide): is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its stability and reactivity. This compound is characterized by the presence of two N-methylacetamide groups connected by a 1,2-propanediyl linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-Propanediylbis(N-methylacetamide) typically involves the reaction of N-methylacetamide with 1,2-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-1,2-Propanediylbis(N-methylacetamide) may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-1,2-Propanediylbis(N-methylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylacetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-1,2-Propanediylbis(N-methylacetamide) is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which N,N’-1,2-Propanediylbis(N-methylacetamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, influencing their activity and function. The pathways involved may include modulation of enzymatic activity and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
- N,N’-1,3-Propanediylbis(N-methylacetamide)
- N,N’-1,2-Propanediylbis(2-methylbenzamide)
- N,N’-1,2-Propanediylbis(2-methylpropanamide)
Comparison: N,N’-1,2-Propanediylbis(N-methylacetamide) is unique due to its specific 1,2-propanediyl linker, which imparts distinct chemical and physical properties compared to its analogs. For example, N,N’-1,3-Propanediylbis(N-methylacetamide) has a different linker length, affecting its reactivity and interactions with other molecules. Similarly, the presence of different substituents in N,N’-1,2-Propanediylbis(2-methylbenzamide) and N,N’-1,2-Propanediylbis(2-methylpropanamide) results in variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
129880-80-4 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.255 |
Nom IUPAC |
N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide |
InChI |
InChI=1S/C9H18N2O2/c1-7(11(5)9(3)13)6-10(4)8(2)12/h7H,6H2,1-5H3 |
Clé InChI |
VDOFGFJUNYMJKS-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C(=O)C)N(C)C(=O)C |
Synonymes |
Acetamide, N,N-(1-methyl-1,2-ethanediyl)bis[N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


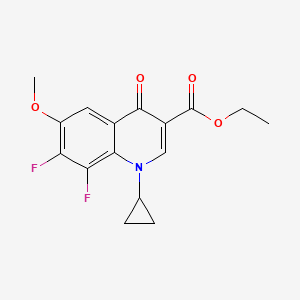

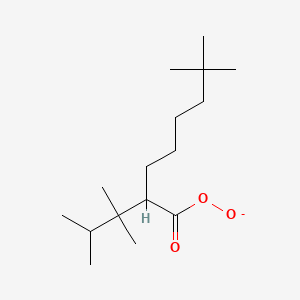
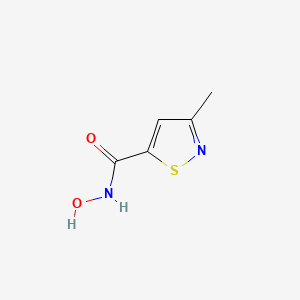
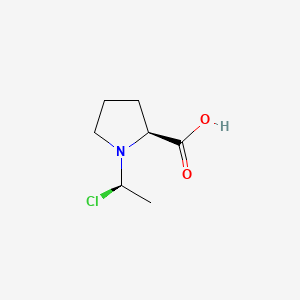

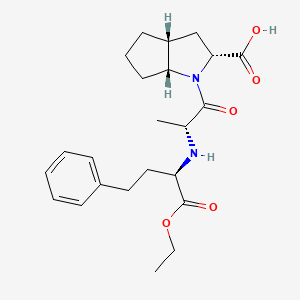
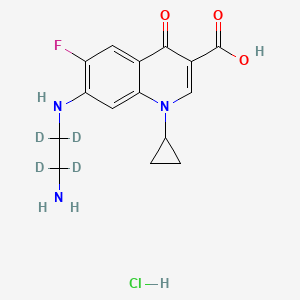
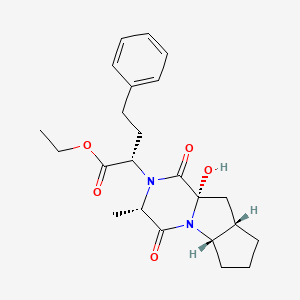
![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate](/img/structure/B589875.png)
